molecular formula C25H22N4O5S B3004517 (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide CAS No. 356100-48-6

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B3004517
CAS No.: 356100-48-6
M. Wt: 490.53
InChI Key: LBKQLXLAIXLABO-XNTDXEJSSA-N
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Description

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that similar sulfonylurea compounds often target specific enzymes or receptors in the body .

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. The exact pathways and their downstream effects are currently unknown. It is known that similar compounds can affect a variety of biochemical processes, including enzyme activity and signal transduction .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the rate of degradation of the compound . Furthermore, the presence of other compounds can also influence the compound’s action.

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-24-16-22(27-25(28-24)34-2)29-35(31,32)20-13-11-19(12-14-20)26-23(30)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-16H,1-2H3,(H,26,30)(H,27,28,29)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKQLXLAIXLABO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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